2-(4-ethyl-3-fluorophenyl)acetic acid
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Overview
Description
2-(4-ethyl-3-fluorophenyl)acetic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-3-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the alkylation of 3-fluorophenylacetic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Another method involves the Friedel-Crafts acylation of 4-ethyl-3-fluorobenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of esters or carboxylate salts.
Reduction: Formation of 2-(4-ethyl-3-fluorophenyl)ethanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethyl-3-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-3-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
3-fluorophenylacetic acid: Lacks the ethyl group at the 4-position, which may affect its reactivity and biological activity.
4-ethylphenylacetic acid: Lacks the fluorine atom at the 3-position, which may influence its chemical properties and interactions with biological targets.
2-(4-ethylphenyl)acetic acid: Similar structure but without the fluorine substitution, leading to different chemical and biological behavior.
Uniqueness
2-(4-ethyl-3-fluorophenyl)acetic acid is unique due to the combined presence of both the ethyl group and the fluorine atom on the aromatic ring. This dual substitution can significantly impact its chemical reactivity, stability, and interactions with biological systems, making it a valuable compound for various applications.
Properties
CAS No. |
1824602-36-9 |
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Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(4-ethyl-3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H11FO2/c1-2-8-4-3-7(5-9(8)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
InChI Key |
STFAGWDQWXOOQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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